

Equivalence of Desisobutyryl-Ciclesonide Pharmacokinetics in Healthy vs. Asthmatic Subjects: A Comparative Analysis

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Compound of Interest				
Compound Name:	Desisobutyryl ciclesonide-d11			
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A comprehensive review of pharmacokinetic data reveals no significant differences in the systemic exposure of desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid ciclesonide, between healthy individuals and patients with mild-to-moderate asthma. This equivalence suggests that the underlying pathophysiology of asthma does not alter the pulmonary deposition and subsequent activation of ciclesonide.

A pivotal study investigating the pharmacokinetics of ciclesonide and des-CIC demonstrated comparable systemic exposure in both healthy volunteers and asthmatic patients.[1][2][3] The research indicates that the inflammatory processes and bronchial constriction characteristic of asthma do not significantly impact the distribution and airway penetration of inhaled ciclesonide.[2][3]

Comparative Pharmacokinetic Parameters

Following the administration of a single inhaled dose of ciclesonide, the key pharmacokinetic parameters for its active metabolite, des-CIC, were found to be equivalent in both study populations.[2][4] The ratio of the area under the concentration-time curve from time 0 to infinity (AUC0-∞) for des-CIC in healthy subjects compared to asthmatic patients was 1.003, with a 90% confidence interval of 0.815 to 1.234, falling well within the standard bioequivalence range.[1][2][3]



Furthermore, the mean terminal half-life (t1/2) of des-CIC was similar between the two groups, with values of 3.33 hours in healthy subjects and 3.15 hours in patients with asthma.[1][2][3] This similarity in pharmacokinetic profiles indicates a comparable rate of elimination of the active metabolite in both populations. Pooled pharmacokinetic data from 151 healthy subjects and asthmatic patients from Phase I studies showed des-CIC has a clearance of 396 L/hr and a volume of distribution of 1190 L.[5][6]

Pharmacokinetic Parameter	Healthy Subjects (n=12)	Asthmatic Patients (n=12)	Ratio (90% CI)
des-CIC AUC0-∞	-	-	1.003 (0.815 - 1.234) [1][2][3]
des-CIC t1/2 (hours)	3.33[1][2][3]	3.15[1][2][3]	-

Experimental Protocol

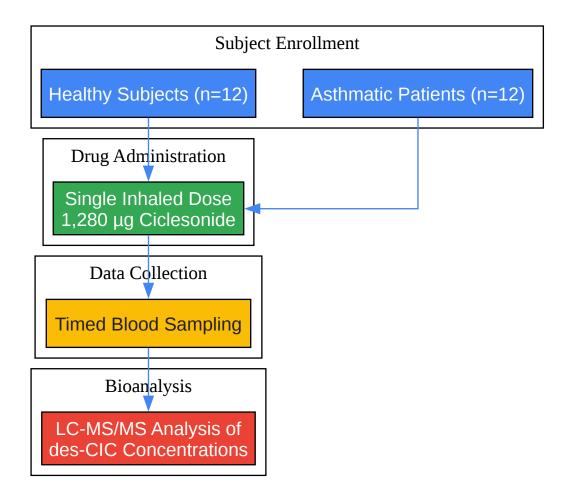
The primary study establishing this equivalence utilized a parallel-group design.[1][2][3]

- Study Population: The study enrolled 12 healthy subjects and 12 patients diagnosed with mild-to-moderate asthma. The two groups were matched for age, sex, height, and weight to minimize variability.[1][2][3]
- Drug Administration: A single inhaled dose of 1,280 μg of ciclesonide (equivalent to 1,600 μg ex-valve) was administered to each participant via a metered-dose inhaler.[1][2][3]
- Sample Collection: Timed blood samples were collected from each participant to measure the serum concentrations of both ciclesonide and its active metabolite, des-CIC.[1][2][3]
- Analytical Method: The serum concentrations of ciclesonide and des-CIC were quantified
 using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive
 and specific analytical technique.[1][2]

Visualizing the Process

To better understand the workflow of this pharmacokinetic assessment, the following diagrams illustrate the key stages of the study and the logical framework for determining equivalence.

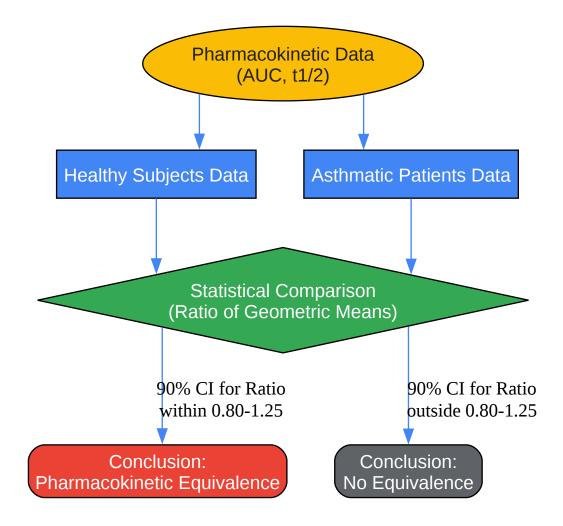




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Pharmacokinetic Study Workflow





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Bioequivalence Assessment Logic

In conclusion, the available evidence strongly supports the pharmacokinetic equivalence of desisobutyryl-ciclesonide in healthy and asthmatic subjects. This suggests that the efficacy and systemic safety profile of ciclesonide are unlikely to be affected by the presence of mild-to-moderate asthma. These findings are crucial for drug development and clinical practice, as they indicate that dose adjustments for ciclesonide may not be necessary for this patient population based on pharmacokinetic considerations.

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References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic disposition of inhaled ciclesonide and its metabolite desisobutyrylciclesonide in healthy subjects and patients with asthma are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epistemonikos.org [epistemonikos.org]
- 4. From inhaler to lung: clinical implications of the formulations of ciclesonide and other inhaled corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciclesonide for the treatment of asthma PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
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